![molecular formula C22H25FN2O5S B11339523 Ethyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11339523.png)
Ethyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate ester, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenylmethanesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester or amide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
- ETHYL 4-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
Comparison: Compared to its analogs with different halogen substituents (chlorine or bromine), ETHYL 4-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C22H25FN2O5S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
ethyl 4-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25FN2O5S/c1-2-30-22(27)18-5-9-20(10-6-18)24-21(26)17-11-13-25(14-12-17)31(28,29)15-16-3-7-19(23)8-4-16/h3-10,17H,2,11-15H2,1H3,(H,24,26) |
Clé InChI |
SEJBZSOPCGMZEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


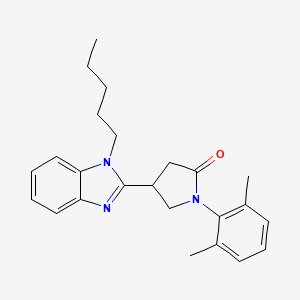
![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11339466.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339474.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11339485.png)
![7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339495.png)
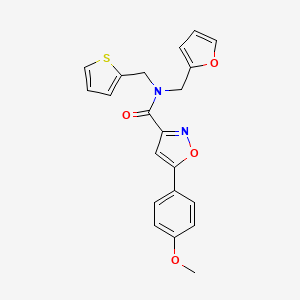
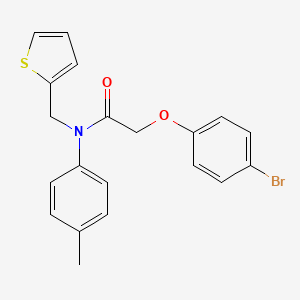
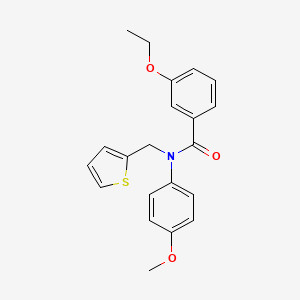
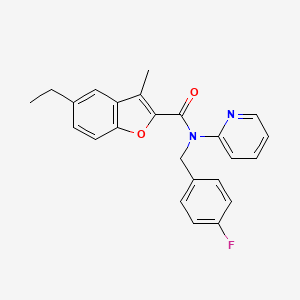
![5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339536.png)
![(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11339539.png)

![3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile](/img/structure/B11339551.png)
![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11339564.png)
